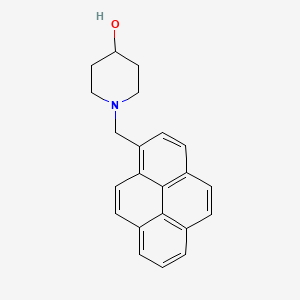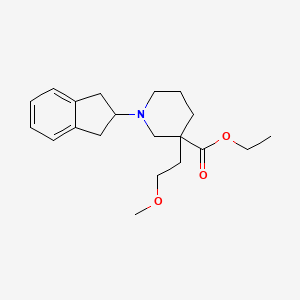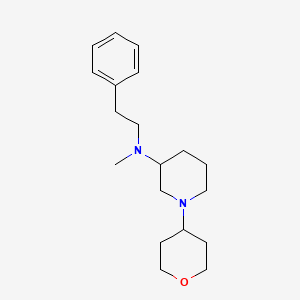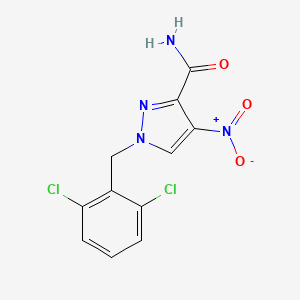
1-(1-pyrenylmethyl)-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-pyrenylmethyl)-4-piperidinol, commonly known as Pyr-1, is a chemical compound that has gained significant attention in scientific research due to its unique properties. Pyr-1 is a fluorescent molecule that can be used as a probe in biological systems for imaging and detection purposes.
作用機序
The mechanism of action of Pyr-1 involves the binding of the molecule to biological molecules, resulting in fluorescence emission. Pyr-1 has been shown to bind to proteins, nucleic acids, and lipids through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. Pyr-1 fluorescence emission is dependent on the local environment, such as pH and polarity, making it a useful tool for studying biological processes.
Biochemical and Physiological Effects
Pyr-1 has been shown to have minimal biochemical and physiological effects on living cells and organisms. Pyr-1 has been used in vivo to study the localization and dynamics of proteins in living cells without affecting cell viability. Pyr-1 has also been shown to have low toxicity in animal models, making it a promising tool for in vivo imaging studies.
実験室実験の利点と制限
The advantages of Pyr-1 in lab experiments include its high sensitivity and specificity for biological molecules, its ability to detect changes in the local environment, and its low toxicity. The limitations of Pyr-1 include its limited solubility in aqueous solutions, its sensitivity to photobleaching, and its dependence on the local environment for fluorescence emission.
将来の方向性
There are several future directions for Pyr-1 research, including the development of new synthesis methods to improve yield and purity, the optimization of Pyr-1 for in vivo imaging studies, and the development of new applications for Pyr-1 in drug discovery. Pyr-1 has the potential to be used as a tool for personalized medicine, where it could be used to detect and monitor disease states in individual patients. Pyr-1 could also be used in combination with other fluorescent probes to study complex biological processes in living cells and organisms.
Conclusion
In conclusion, Pyr-1 is a unique chemical compound that has gained significant attention in scientific research due to its fluorescent properties. Pyr-1 has been extensively used as a probe in biological systems for imaging and detection purposes. Pyr-1 has minimal biochemical and physiological effects on living cells and organisms, making it a promising tool for in vivo imaging studies. There are several future directions for Pyr-1 research, including the development of new synthesis methods, optimization for in vivo imaging studies, and the development of new applications in drug discovery.
合成法
The synthesis of Pyr-1 involves the reaction of 1-bromo-4-piperidinol with pyrene-1-carboxaldehyde in the presence of a base. The reaction results in the formation of Pyr-1, which can be purified using column chromatography. The yield of Pyr-1 is typically around 50%, making it a relatively efficient synthesis method.
科学的研究の応用
Pyr-1 has been extensively used in scientific research as a fluorescent probe due to its unique properties. Pyr-1 can be used to detect and image biological molecules such as proteins, nucleic acids, and lipids. Pyr-1 has been used to study the localization and dynamics of proteins in living cells, as well as to detect changes in lipid metabolism in disease states. Pyr-1 has also been used in drug discovery to screen for compounds that can bind to specific biological targets.
特性
IUPAC Name |
1-(pyren-1-ylmethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c24-19-10-12-23(13-11-19)14-18-7-6-17-5-4-15-2-1-3-16-8-9-20(18)22(17)21(15)16/h1-9,19,24H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVIHRYPPLKBHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B6024637.png)

![N-(3,4-dimethoxybenzyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B6024652.png)

![2-[2-(benzylthio)-1H-benzimidazol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B6024661.png)
![2-[4-(1-acetyl-4-piperidinyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6024662.png)
![N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]-2-methylpropanamide](/img/structure/B6024670.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}ethanesulfonamide](/img/structure/B6024682.png)
![N-[5-(1-adamantyl)-2-bromophenyl]-2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6024686.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6024693.png)
![2-(hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-(2-pyridinyl)acetamide](/img/structure/B6024699.png)